1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
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Overview
Description
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethynyl group, and a butadienone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with phenylacetylene in the presence of a base to form 2-(2-chlorophenyl)ethynylbenzene. This intermediate is then subjected to a series of reactions, including oxidation and coupling reactions, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alkanes or alcohols.
Scientific Research Applications
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[2-[2-(2-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one: This compound contains a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
1-[2-[2-(2-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties.
Properties
Molecular Formula |
C18H11ClO |
---|---|
Molecular Weight |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-7-18(20)16-10-5-3-8-14(16)12-13-15-9-4-6-11-17(15)19/h3-11H,1H2 |
InChI Key |
PZYXWOXHVMWLFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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